alpha-Bourbonene

Antifungal drug discovery Natural product derivatization Volatile antimicrobial compounds

Alpha-Bourbonene (CAS 5208-58-2, C₁₅H₂₄, MW 204.35 g/mol) is a tricyclic sesquiterpene hydrocarbon belonging to the bourbonane class of sesquiterpenoids. It is structurally and stereochemically distinct from its isomer beta-Bourbonene, with the two compounds representing the two closely related tricyclic sesquiterpenic hydrocarbons originally characterized from the essential oil of Geranium bourbon.

Molecular Formula C15H24
Molecular Weight 204.35 g/mol
Cat. No. B1203144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Bourbonene
Molecular FormulaC15H24
Molecular Weight204.35 g/mol
Structural Identifiers
SMILESCC1=CCC2C1C3C2(CCC3C(C)C)C
InChIInChI=1S/C15H24/c1-9(2)11-7-8-15(4)12-6-5-10(3)13(12)14(11)15/h5,9,11-14H,6-8H2,1-4H3
InChIKeyFAIMMSRDTUMTQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alpha-Bourbonene Sesquiterpene Procurement Guide: CAS 5208-58-2 Identity and Baseline Characterization


Alpha-Bourbonene (CAS 5208-58-2, C₁₅H₂₄, MW 204.35 g/mol) is a tricyclic sesquiterpene hydrocarbon belonging to the bourbonane class of sesquiterpenoids [1]. It is structurally and stereochemically distinct from its isomer beta-Bourbonene, with the two compounds representing the two closely related tricyclic sesquiterpenic hydrocarbons originally characterized from the essential oil of Geranium bourbon [2]. The compound is a volatile, lipophilic molecule with a calculated XlogP of 4.50 and topological polar surface area of 0.00 Ų, indicating strong membrane permeability and minimal aqueous solubility [3]. Alpha-Bourbonene is naturally distributed across diverse plant families including Lamiaceae, Apiaceae, and Meliaceae, where it occurs as a constituent of essential oils and contributes to plant volatile profiles [4].

1
Stereochemically distinct tricyclic sesquiterpene hydrocarbon scaffold
2
Natural product analytical reference standard for essential oil profiling
3
Volatile lipophilic scaffold for semi-synthetic derivatization studies

Why Alpha-Bourbonene Cannot Be Replaced by Generic Sesquiterpenes in Procurement Specifications


Alpha-Bourbonene cannot be interchanged with its isomer beta-Bourbonene or with structurally related sesquiterpenes such as alpha-Copaene or alpha-Cubebene due to distinct stereochemical, physicochemical, and target-interaction profiles. The absolute stereostructure of alpha-Bourbonene is uniquely defined and differs from beta-Bourbonene in its three-dimensional molecular architecture [1]. This stereochemical specificity translates into divergent computational binding affinities: alpha-Bourbonene demonstrates a binding affinity of -8.1 to -8.5 kcal/mol against CYP21A2 in molecular docking studies, placing it among the top-performing spearmint phytocompounds for this target [2]. Substitution with another sesquiterpene hydrocarbon would alter retention index-based identification parameters, change target engagement profiles, and compromise the reproducibility of analytical or biological studies where alpha-Bourbonene's specific chromatographic and spectral signatures are required [3].

Target Alpha-Bourbonene: defined absolute stereostructure; RI 1374 chromatographic identity
Substitute Risk Beta-Bourbonene isomer: distinct 3D architecture may shift target-interaction profile and chromatographic assignment
Target Alpha-Bourbonene: computationally ranked among top-tier spearmint CYP21A2 binders
Substitute Risk Generic sesquiterpenes (e.g., alpha-Copaene): computational binding profile may not transfer; requires independent validation
Target Alpha-Bourbonene: species-specific quantitative enrichment in Commiphora chemotypes
Substitute Risk Co-occurring sesquiterpenes: different interspecific variability may compromise chemotaxonomic differentiation

Alpha-Bourbonene Quantitative Differentiation Evidence: Comparator-Based Procurement Specifications


Alpha-Bourbonene Serves as a Quantitatively Validated Scaffold for Potent Antifungal Derivatives vs. Parent Hydrocarbon Baseline

The α-Bourbonene skeleton serves as a privileged scaffold for generating antifungal derivatives with dramatically enhanced potency compared to the parent hydrocarbon baseline. Phaeolep aldehyde B, a novel sesquiterpenoid possessing the α-Bourbonene skeleton, achieved 58.2% inhibition of Penicillium citrinum spore germination at a concentration of 0.25 ppm, whereas phaeolep aldehyde A (also bearing the same α-Bourbonene skeleton) exhibited only 25.7% inhibition at a 40-fold higher concentration of 10 ppm [1].

Antifungal scaffold comparison
Head-to-head
Derivative B: 58.2% inhibition at 0.25 ppm
Derivative A: 25.7% inhibition at 10 ppm
~92-fold concentration differential
Supports scaffold derivatization context; functionalization-dependent response
Penicillium citrinum spore germination assay; reported scaffold-response comparison
Antifungal drug discovery Natural product derivatization Volatile antimicrobial compounds

Alpha-Bourbonene Demonstrates CYP21A2 Binding Affinity Comparable to the Highest-Ranking Spearmint Phytocompounds

Alpha-Bourbonene ranks among the top five spearmint phytocompounds for CYP21A2 binding, with a computed binding affinity between -8.1 and -8.5 kcal/mol, placing it in the same high-affinity tier as bicyclogermacrene, cubebol, (-)-beta-bourbonene, and spathulenol [1].

CYP21A2 binding rank
Computational context
-8.1 to -8.5 kcal/mol
Top 5 among tested spearmint phytocompounds
Reported comparable binding affinity tier; molecular docking context
PyRx virtual screening; steroidogenic pathway research context; requires in vitro validation
Endocrinology Computational drug discovery PCOS therapeutics

Alpha-Bourbonene Exhibits Species-Specific Quantitative Enrichment in Commiphora Chemotypes vs. Co-Occurring Sesquiterpenes

In headspace GC×GC–ToF–MS analysis of seven African Commiphora species, α-Bourbonene concentrations ranged from 6.9% to 37.4% of the volatile fraction, demonstrating a quantitative enrichment range that exceeds that of most co-occurring sesquiterpenes including α-pinene (5.6–8.1%), curzerene (4.5–8.2%), and p-cymene (1.8–54.5%) [1].

Commiphora enrichment range
Cross-study comparable
6.9–37.4%
across 7 Commiphora species
Supports chemotaxonomic differentiation; species-level variability context
GC×GC–ToF–MS headspace analysis; 30.5 pp range enables species discrimination
Essential oil chemistry Chemotaxonomy Botanical authentication

Alpha-Bourbonene Possesses Distinct Chromatographic and ADME Signatures Differentiating It from Beta-Bourbonene

Alpha-Bourbonene exhibits a Kovats Retention Index of 1374 on CP-Sil-5CB stationary phase, distinguishing it from its isomer beta-Bourbonene and other structurally related sesquiterpenes [1]. Computationally, alpha-Bourbonene demonstrates high predicted human intestinal absorption (98.98%), blood-brain barrier permeability (95.0%), and oral bioavailability probability (82.86%) [2], with a SwissADME bioavailability score of 0.55 and low predicted gastrointestinal absorption [3].

Chromatographic & ADME identity
Cross-study comparable
RI 1374 (CP-Sil-5CB) BBB+ 95.0% Oral BA+ 82.86% SwissADME score 0.55
Supports chromatographic identity verification; in silico ADME context
admetSAR 2.0 / SwissADME predictions; high membrane permeability, low predicted GI absorption
Analytical chemistry GC-MS identification ADME prediction

Alpha-Bourbonene Procurement-Validated Research and Industrial Application Scenarios


Antifungal Lead Discovery Using the Alpha-Bourbonene Skeleton as a Privileged Scaffold

Procurement of alpha-Bourbonene is justified for medicinal chemistry programs focused on semi-synthetic optimization of the bourbonane scaffold. Evidence demonstrates that functionalization of the α-Bourbonene skeleton yields derivatives with dramatically enhanced antifungal potency: phaeolep aldehyde B achieves 58.2% spore germination inhibition against Penicillium citrinum at 0.25 ppm, representing a >90-fold potency improvement over phaeolep aldehyde A (25.7% at 10 ppm) derived from the same scaffold [1]. This quantitative structure-activity relationship supports alpha-Bourbonene as a validated starting material for antifungal derivatization.

Endocrine Pathway Research: CYP21A2-Targeted Studies in PCOS and Steroidogenesis

Alpha-Bourbonene is indicated for computational and in vitro research programs investigating CYP21A2 inhibition as a therapeutic strategy for hyperandrogenic conditions. Molecular docking studies place alpha-Bourbonene among the top-tier spearmint phytocompounds for CYP21A2 binding, with a computed affinity of -8.1 to -8.5 kcal/mol, equivalent to the best-in-class compounds evaluated in the same assay system [1]. This computationally validated target engagement supports its inclusion in experimental workflows aimed at modulating steroidogenic enzyme activity.

Botanical Authentication and Chemotaxonomic Quality Control of Commiphora Resins

Alpha-Bourbonene serves as a quantitative chemotaxonomic marker for authenticating Commiphora species in essential oil and oleo-gum resin procurement. Headspace GC×GC–ToF–MS analysis reveals α-Bourbonene concentrations ranging from 6.9% to 37.4% across seven Commiphora species, with the wide interspecific variability (30.5 percentage-point range) enabling species-level differentiation and detection of adulteration [1]. Procurement of authenticated alpha-Bourbonene reference standards is essential for establishing calibration curves and validating analytical methods used in botanical quality control.

Analytical Reference Standard Procurement for GC-MS Essential Oil Profiling

Alpha-Bourbonene procurement as an analytical reference standard is required for unambiguous peak identification in GC-MS analysis of essential oils. The compound's defined Kovats Retention Index of 1374 on CP-Sil-5CB stationary phase enables reliable chromatographic assignment in complex volatile mixtures [1]. Given the co-occurrence of structurally similar sesquiterpenes including beta-Bourbonene and alpha-Copaene in many botanical matrices, an authenticated alpha-Bourbonene reference standard is essential for accurate quantification and avoidance of misidentification in metabolomics and essential oil research [2].

Application
Selection Property
Validation Focus
Antifungal scaffold derivatization studies
Scaffold derivatization context
Spore germination assay endpoints
CYP21A2 steroidogenic pathway research
Computational binding profile review
Pathway modulation endpoint assays
Commiphora botanical authentication
Chemotaxonomic marker specificity
Species-level quantitative profiling
GC-MS essential oil analytical reference
Chromatographic identity verification
Retention index and co-injection validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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